Methylthiophosphorylchloride

Description

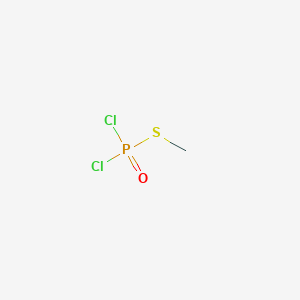

Structure

3D Structure

Properties

CAS No. |

18281-76-0 |

|---|---|

Molecular Formula |

CH3Cl2OPS |

Molecular Weight |

164.98 g/mol |

IUPAC Name |

dichlorophosphorylsulfanylmethane |

InChI |

InChI=1S/CH3Cl2OPS/c1-6-5(2,3)4/h1H3 |

InChI Key |

XKEDDHKQRMGTDD-UHFFFAOYSA-N |

SMILES |

CSP(=O)(Cl)Cl |

Canonical SMILES |

CSP(=O)(Cl)Cl |

Other CAS No. |

18281-76-0 |

Synonyms |

Methylthiophosphorylchloride |

Origin of Product |

United States |

Synthetic Methodologies for Methylthiophosphorylchloride

General Synthetic Routes to Methylthiophosphoryl Chloride

The preparation of methylthiophosphoryl chloride (more formally known as S-methyl thiophosphoryl dichloride) is primarily achieved through two well-established synthetic pathways.

One common method involves the direct sulfurization of a precursor, methylphosphonyl dichloride. In this route, methylphosphonyl dichloride is reacted with elemental sulfur or a sulfurizing agent like phosphorus(V) pentasulfide to introduce the sulfur atom and form the thiophosphoryl group. rsc.orgtandfonline.com

A second major pathway is the Kinnear-Perren reaction. This approach begins with the reaction of phosphorus trichloride (B1173362), methyl chloride, and aluminum chloride to form an ionic complex. rsc.orgtandfonline.com This complex is then treated with a sulfur source, such as a mercaptan, thiocyanate, or dimethyl disulfide, to yield the desired methylthiophosphoryl chloride. rsc.orgtandfonline.com This method is versatile and can be adapted for various alkylphosphonyl dichlorides. tandfonline.com

A summary of these general routes is presented below:

Table 1: Overview of General Synthetic Routes

| Route | Precursors | Key Reagents | Description |

|---|---|---|---|

| Sulfurization | Methylphosphonyl dichloride | Elemental Sulfur or Phosphorus(V) pentasulfide | Direct addition of sulfur to the phosphorus center of the precursor. rsc.orgtandfonline.com |

| Kinnear-Perren | Phosphorus trichloride, Methyl chloride | Aluminum chloride, Sulfur source (e.g., mercaptans) | Formation of an ionic complex followed by reaction with a sulfur-donating agent. rsc.orgtandfonline.com |

Advanced Methodologies for Thiophosphoryl Chloride Precursors

The efficient synthesis of methylthiophosphoryl chloride relies heavily on the availability and purity of its precursors, principally thiophosphoryl chloride (PSCl₃) and methylphosphonyl dichloride.

Thiophosphoryl Chloride (PSCl₃) The industrial production of thiophosphoryl chloride typically involves the reaction of phosphorus trichloride (PCl₃) with sulfur at elevated temperatures (around 180 °C). wikipedia.org Advanced methodologies focus on improving the efficiency and safety of this process through catalysis. Catalytic systems allow the reaction to proceed at lower temperatures, thereby saving energy and potentially reducing side reactions. wikipedia.org

Notable catalytic approaches include:

Tertiary Amines: Catalysts such as tributylamine, 5-ethyl-2-methylpyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively promote the reaction. google.comtrea.com

Nitroxide Free Radicals: The use of stable free radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), often in conjunction with a tertiary amine, can significantly accelerate the reaction. google.com

Activated Carbon: Solid-phase catalysts like activated carbon can facilitate the thiolation reaction, promoting quantitative conversion. google.com

Metal Catalysts: Aluminum or its alloys have also been used to catalyze the liquid-phase reaction between PCl₃ and sulfur. trea.com

Methylphosphonyl Dichloride The Kinnear-Perren reaction is a cornerstone for the synthesis of methylphosphonyl dichloride. researchgate.net The process involves treating phosphorus trichloride with an alkyl chloride (in this case, methyl chloride) in the presence of aluminum trichloride. The resulting complex is then hydrolyzed to yield the phosphonic dichloride. researchgate.net Optimization of this reaction, including controlling temperature and pressure, can lead to high yields and purity of the desired precursor. researchgate.net

Optimized Substitution Reactions for Methylthiolation at Phosphorus

Methylthiolation involves the creation of a P-S-CH₃ bond via a nucleophilic substitution reaction at the phosphorus center. The reaction mechanism for substitution at a tetracoordinate phosphorus center is typically an associative, two-step addition-elimination process that proceeds through a stable phosphorane intermediate. nih.gov

Optimization of this step focuses on the choice of the methylthiolating agent and the reaction conditions. While highly toxic and malodorous reagents like methanethiol (B179389) can be used, modern methods seek safer and more practical alternatives. A notable development is the use of sodium S-methyl thiosulfate (B1220275) as a methylthiolating agent. This reagent is stable, easy to prepare, and reacts efficiently with various nucleophiles, including H-phosphine oxides, to afford methylthiolated products in good yields. researchgate.net This approach avoids the use of volatile and hazardous methanethiol. researchgate.net

The optimization can be summarized in the following table:

Table 2: Comparison of Methylthiolating Agents

| Reagent | Formula | State | Key Advantages |

|---|---|---|---|

| Methanethiol | CH₃SH | Toxic, flammable gas | Highly reactive |

| Sodium S-methyl thiosulfate | CH₃SSO₃Na | Air- and moisture-stable solid | Safer, odorless, high functional group tolerance. researchgate.net |

Catalytic Systems in Methylthiophosphorylchloride Synthesis

As detailed in section 2.2, the synthesis of the thiophosphoryl chloride precursor is significantly improved by a range of catalysts, including tertiary amines and nitroxide radicals that facilitate the reaction between PCl₃ and sulfur. google.comtrea.comgoogle.com For the synthesis of the methylphosphonyl dichloride precursor via the Kinnear-Perren reaction, aluminum trichloride acts as an essential Lewis acid catalyst to facilitate the initial C-P bond formation. researchgate.net

Furthermore, the development of chiral nucleophilic catalysts offers advanced possibilities for asymmetric synthesis, enabling the creation of specific stereoisomers at the phosphorus center. mdpi.com While not specific to methylthiophosphoryl chloride in the cited literature, these systems represent a frontier in catalytic organophosphorus chemistry. Another approach involves Supported Ionic Liquid Phase (SILP) catalysts, where a homogeneous catalyst is immobilized on a solid support, combining the benefits of high activity with ease of separation. mdpi.com Such systems could potentially be adapted for the continuous flow synthesis of organophosphorus intermediates. mdpi.com

Green Chemistry Approaches in this compound Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In organophosphorus chemistry, this often involves developing safer, resource-saving technologies. rsc.orgnih.gov

Key green approaches applicable to methylthiophosphoryl chloride production include:

Safer Reagents: A primary goal is to replace hazardous materials. This includes using elemental red phosphorus, which is more stable and less toxic than white phosphorus, as a starting material in organophosphorus synthesis. nih.gov Similarly, replacing volatile and toxic methanethiol with stable, solid reagents like sodium S-methyl thiosulfate for the methylthiolation step represents a significant green improvement. researchgate.net

Alternative Energy Sources: The use of microwave assistance and visible-light-driven reactions can lead to milder reaction conditions, reduced reaction times, and often solvent-free processes, which aligns with green chemistry principles. rsc.orgtandfonline.com

Catalyst-Centric Improvements: The development of highly efficient and recyclable catalysts minimizes waste and energy consumption. For instance, using solid-supported catalysts or phase-transfer catalysis can simplify product purification and allow for catalyst reuse. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

These strategies contribute to making the synthesis of methylthiophosphoryl chloride and other organophosphorus compounds more sustainable and environmentally benign. acs.orgnih.gov

Reaction Mechanisms and Reactivity of Methylthiophosphorylchloride

Nucleophilic Substitution Reactions at the Thiophosphoryl Center

Nucleophilic substitution at the phosphorus-sulfur (P=S) double bond, known as the thiophosphoryl center, is a fundamental reaction of methylthiophosphoryl chloride. These reactions can proceed through two primary mechanisms: a concerted process with a single transition state or a stepwise mechanism involving a pentacoordinate intermediate. researchgate.netsapub.org The preferred pathway is influenced by various factors, including the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

Kinetics and Thermodynamics of P-Cl Bond Cleavage

The cleavage of the phosphorus-chlorine (P-Cl) bond is a critical step in the nucleophilic substitution reactions of methylthiophosphoryl chloride. Kinetic studies provide valuable insights into the mechanism of this process. For instance, the rates of reaction are often monitored to determine the influence of nucleophile strength and concentration.

Research has shown that for reactions of similar thiophosphoryl chlorides with a range of nucleophiles, such as pyridines, the reaction rates increase with the strength of the nucleophile. sapub.org This observation suggests a significant degree of bond formation between the nucleophile and the phosphorus center in the transition state.

Furthermore, the study of Hammett and Brønsted correlations, which relate reaction rates to substituent electronic effects and nucleophile basicity respectively, can reveal mechanistic details. In some cases, biphasic plots are observed, indicating a change in mechanism from a concerted to a stepwise process as the nucleophile's properties are varied. sapub.org For stronger nucleophiles, a concerted mechanism with a frontside attack may be favored, while weaker nucleophiles might proceed through a stepwise mechanism involving a backside attack and a rate-limiting expulsion of the leaving group. sapub.org

Table 1: Mechanistic Determination via Kinetic Data

| Observation | Implication for Mechanism |

| Rate increases with nucleophile strength | Significant bond formation in the transition state |

| Biphasic Hammett/Brønsted plots | Change in mechanism (e.g., from concerted to stepwise) |

Stereochemical Outcomes of Substitution Pathways

The stereochemistry at the phosphorus center is a key indicator of the reaction mechanism. Nucleophilic substitution reactions at a tetrahedral phosphorus atom can proceed with either inversion or retention of configuration.

A concerted S_N2-type mechanism, analogous to the well-known reaction at carbon centers, is expected to proceed with inversion of configuration. ksu.edu.samdpi.com This involves the nucleophile attacking the phosphorus atom from the side opposite to the leaving group, leading to a single transition state. ksu.edu.sa

Conversely, a stepwise addition-elimination (A-E) mechanism, which involves the formation of a trigonal bipyramidal pentacoordinate intermediate, can lead to either inversion or retention of configuration. mdpi.comnih.gov The stereochemical outcome in the A-E mechanism depends on the relative stabilities and rates of interconversion (e.g., through pseudorotation) of the possible intermediates. mdpi.com If the intermediate has a sufficient lifetime, it can undergo rearrangements that scramble the stereochemistry. However, if the intermediate is short-lived and decomposes without rearrangement, a specific stereochemical outcome can be observed.

DFT (Density Functional Theory) calculations have become a powerful tool for elucidating the stereochemical pathways of these reactions, helping to distinguish between the concerted S_N2-P and the stepwise A-E mechanisms, which can sometimes be indistinguishable based on kinetic data alone. mdpi.comnih.gov

Electrophilic Activation and Associated Reactivity

While the phosphorus atom in methylthiophosphoryl chloride is electrophilic and susceptible to nucleophilic attack, the molecule itself can be activated by electrophiles. This activation can enhance its reactivity towards even weak nucleophiles. For instance, in the presence of a Lewis acid, the chlorine atom can be abstracted, generating a highly reactive thiophosphoryl cation. This cation can then be readily attacked by a nucleophile.

Radical Reaction Pathways Involving Methylthiophosphorylchloride

In addition to ionic pathways, methylthiophosphoryl chloride can participate in radical reactions. These reactions are typically initiated by radical initiators such as AIBN (Azobisisobutyronitrile) or by photolysis. libretexts.org Once a radical is formed, it can undergo a variety of transformations, including addition to unsaturated bonds or abstraction of atoms. mdpi.com

The general steps in a radical chain reaction involving MTPC would be:

Initiation: Formation of a radical species.

Propagation: The initial radical reacts with MTPC to generate a thiophosphoryl radical, which then reacts with another species to regenerate a chain-carrying radical. mdpi.com

Termination: Two radicals combine to form a stable molecule.

These radical pathways can lead to the formation of new carbon-phosphorus or other element-phosphorus bonds, offering alternative synthetic strategies. libretexts.org For example, a carbon-centered radical could attack the phosphorus atom of MTPC, displacing the chlorine atom and forming a new P-C bond.

Mechanistic Investigations of Ligand Exchange Reactions

Ligand exchange reactions at the phosphorus center of methylthiophosphoryl chloride are another important aspect of its reactivity. These reactions involve the replacement of the chloride ligand with another ligand. The mechanism of ligand exchange can be either associative, involving the formation of a higher-coordinate intermediate, or dissociative, where the leaving group departs before the incoming ligand binds. scielo.org.za

The study of ligand exchange kinetics can provide insights into the lability of the P-Cl bond and the factors that influence it, such as the nature of the solvent and the presence of catalysts. core.ac.uknsf.gov For instance, the rate of exchange can be accelerated by the presence of species that can coordinate to the phosphorus atom and facilitate the departure of the chloride ion. scielo.org.za Isotopic labeling studies are a powerful tool for tracking the exchange process and determining its rate and mechanism. core.ac.uk

Theoretical Frameworks for Understanding Thiophosphoryl Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of thiophosphoryl compounds like methylthiophosphoryl chloride. mdpi.com Theoretical calculations can provide detailed information about reaction mechanisms that is often difficult or impossible to obtain experimentally.

DFT studies can be used to:

Calculate the geometries and energies of reactants, transition states, and intermediates. mdpi.comnih.gov

Determine the activation barriers for different reaction pathways, allowing for the prediction of the most likely mechanism. mdpi.com

Analyze the electronic structure of the molecules involved to understand the factors that govern their reactivity.

Simulate the effects of solvent and substituents on the reaction mechanism and energetics.

By combining theoretical calculations with experimental observations, a comprehensive understanding of the factors that control the reactivity of methylthiophosphoryl chloride can be achieved.

Synthesis and Reactivity of Methylthiophosphorylchloride Derivatives

Formation of Organophosphorus(V) Thioesters and Amides

Methylthiophosphoryl dichloride serves as a fundamental building block for a variety of organophosphorus(V) derivatives, including thioesters and amides. Its reactivity is centered on the susceptibility of the phosphorus-chlorine bonds to nucleophilic attack.

Phosphorothioate (B77711) Synthesis from Methylthiophosphorylchloride

Phosphorothioates, a class of organophosphorus compounds containing a P=S or P-S bond, are readily synthesized using thiophosphoryl chlorides. Methylthiophosphoryl dichloride is identified as a key precursor for producing alkylphosphorothioates. kallipos.gr The synthesis generally involves the reaction of the thiophosphoryl chloride with alcohols or thiols. This reaction proceeds via nucleophilic substitution at the phosphorus center, where the oxygen or sulfur atom of the nucleophile displaces a chloride ion. This method is a conventional route to creating thiophosphate esters. chemimpex.com

The versatility of this reaction allows for the introduction of a sulfur atom into organic molecules, which can enhance their biological activity and stability. vt.edu This has made thiophosphoryl chlorides essential reagents for chemists aiming to develop novel compounds, such as phosphorothioate esters used in molecular biology and as potential insecticides. vt.edu

Table 1: Representative Phosphorothioate Synthesis Reactions

| Reactant 1 | Reactant 2 | Product Type | Application |

|---|---|---|---|

| Thiophosphoryl Chloride | Alcohols/Phenols | O-Alkyl/Aryl Phosphorothioates | Fungicides, Insecticides |

| Thiophosphoryl Chloride | Thiols | S-Alkyl/Aryl Phosphorodithioates | Pesticides, Lubricant Additives |

This table provides illustrative examples of phosphorothioate synthesis. Specific yields and conditions vary based on substrates and reaction parameters.

Thiophosphorylamide Formation and Subsequent Derivatization

The reaction of thiophosphoryl chlorides with amines leads to the formation of thiophosphorylamides. Research into the reaction between thiophosphoryl chloride and anilines has shown that the substitution pattern is highly selective. mdpi.com Specifically, the reaction tends to yield mono- and trisubstituted products exclusively, while the disubstituted derivative, [(ArNH)₂P(S)Cl], is not isolated. mdpi.com

This selectivity is attributed to the reaction mechanism. The initial nucleophilic attack by the amine on the thiophosphoryl chloride is a relatively slow Sₙ2(P) process due to the reduced electrophilicity of the phosphorus atom in the partially substituted intermediate. mdpi.com The resulting (phenyl)phosphoramidothioic dichloride intermediate undergoes a rapid base-catalyzed elimination (E1cB-type reaction) to form a metaphosphate-type species, which then swiftly reacts with another equivalent of aniline (B41778) to produce the trisubstituted triamide. mdpi.com This mechanistic pathway prevents the straightforward synthesis of the disubstituted thiophosphorylamide chloride. mdpi.com These amides can be key intermediates for further chemical modifications. nih.govresearchgate.net

Cyclization Reactions Leading to Heterocyclic Thiophosphorus Compounds

Thiophosphoryl chlorides are valuable reagents for constructing heterocyclic systems where a phosphorus atom is integrated into the ring structure. vt.edu These reactions typically proceed through nucleophilic substitution of the chlorine atoms by a difunctional nucleophile. vt.edu

A notable example is the reaction of thiophosphoryl trichloride (B1173362) (PSCl₃) with N,N'-diphenylthiourea. vt.edunih.gov Depending on the reaction conditions, this condensation can lead to two distinct types of phosphaheterocycles. vt.edunih.gov The reaction involves the nitrogen atoms of the diphenylthiourea acting as nucleophiles, attacking the phosphorus atom and displacing the chloride ions to form a ring. vt.edu

The specific heterocyclic products formed are:

2-chloro-1,3-diphenyl-1,3,2λ⁵-diazaphosphetidine-2,4-dithione : A four-membered ring system. vt.edunih.gov

2-chloro-1,3,5-triphenyl-1,3,5,2λ⁵-triazaphosphinane-2,4,6-trithione : A six-membered ring system. vt.edunih.gov

The formation of these rings is highly dependent on the reaction parameters, which influence the size and composition of the resulting heterocycle. vt.edu Other studies have focused on synthesizing derivatives of 1,3,2-benzodiazaphosphole using heterocyclic thiophosphoryl chlorides.

Table 2: Heterocyclic Compounds from Thiophosphoryl Chloride

| Reagents | Product | Ring Size | Heteroatoms |

|---|---|---|---|

| PSCl₃, N,N'-Diphenylthiourea | 2-chloro-1,3-diphenyl-1,3,2λ⁵-diazaphosphetidine-2,4-dithione | 4-membered | P, N, S |

| PSCl₃, N,N'-Diphenylthiourea | 2-chloro-1,3,5-triphenyl-1,3,5,2λ⁵-triazaphosphinane-2,4,6-trithione | 6-membered | P, N, S |

This table summarizes examples of heterocyclic synthesis using thiophosphoryl chloride, demonstrating its utility in creating diverse ring structures.

Polymerization and Macromolecular Integration of Methylthiophosphoryl Moieties

While not typically a monomer for direct polymerization, methylthiophosphoryl chloride and its parent compound, thiophosphoryl chloride, play a crucial role in polymer chemistry. Their primary function lies in the modification of existing polymers or in the synthesis of specialized monomers for high-performance materials. vt.edumdpi.com Thiophosphoryl chloride is used to modify polymers to enhance properties for applications in coatings, adhesives, and sealants. vt.edu

In one advanced application, thiophosphoryl chloride is used in a sequential Friedel-Crafts reaction to prepare bis(4-fluorophenyl)phenylphosphine oxide (BFPPO). mdpi.com This BFPPO is an activated dihalide monomer essential for synthesizing high-performance aromatic polyimides and polyamides. mdpi.com Similarly, thiophosphoryl chloride can be used to create AB₂-type monomers which are then used to build complex macromolecular structures like Janus dendrimers. nih.gov

Furthermore, thiophosphoryl chloride can react with diols to create intermediates that, upon reaction with aziridine, form phosphorus-aziridinyl compounds. These compounds can act as effective crosslinking agents for various polymer systems.

Table 3: Role of Thiophosphoryl Chloride in Macromolecular Synthesis

| Starting Material | Application/Product | Macromolecular Role |

|---|---|---|

| Thiophosphoryl Chloride, Fluorobenzene, Benzene | Bis(4-fluorophenyl)phenylphosphine oxide (BFPPO) monomer | Precursor for high-performance polyimides and polyamides |

| Thiophosphoryl Chloride | AB₂-type Monomer | Building block for Janus dendrimers |

| Thiophosphoryl Chloride, Diols, Aziridine | Phosphorus-aziridinyl compounds | Crosslinking agent for polymers |

This table highlights the diverse roles of thiophosphoryl chloride in creating and modifying macromolecular structures.

Chiral this compound Derivatives and Asymmetric Synthesis

This compound is a valuable starting point for the creation of chiral organophosphorus compounds, which are increasingly important in asymmetric catalysis. mdpi.com The synthesis of these chiral molecules typically involves the reaction of the P-Cl bond with a chiral auxiliary, such as a chiral amine or alcohol. mdpi.com

For instance, chiral P(V)-amide catalysts can be synthesized from thiophosphoryl chloride precursors. mdpi.com These chiral amides, including open-chain and cyclodiphosphazane structures, have been successfully employed as hydrogen-bonding organocatalysts in asymmetric Michael additions, achieving high yields and significant enantiomeric excesses. mdpi.com The development of chiral bicyclic imidazole (B134444) catalysts has enabled the dynamic kinetic asymmetric transformation (DyKAT) of racemic thiophosphoryl chlorides into P-chiral phosphoramides, demonstrating high reactivity and stereoselectivity.

This approach allows for the transfer of stereochemical information from a well-defined chiral source to the phosphorus center, creating a new chiral entity that can, in turn, induce chirality in other reactions. The ability to synthesize enantiopure compounds is critical in the production of pharmaceuticals and agrochemicals.

Table 4: Chiral Derivatives from Thiophosphoryl Chloride and Their Applications

| Chiral Reagent | Thiophosphoryl Derivative | Application |

|---|---|---|

| Chinchona Alkaloids / BINOL | Chiral P(V)-amides / Cyclodiphosphazanes | Organocatalysts for asymmetric Michael additions |

| Chiral Bicyclic Imidazole | P-Chiral Phosphoramides | Catalytic asymmetric synthesis (e.g., Remdesivir) |

This table illustrates the synthesis of chiral phosphorus compounds from thiophosphoryl chloride and their application in the field of asymmetric synthesis.

Applications of Methylthiophosphorylchloride in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

Methylthiophosphorylchloride serves as a fundamental building block in the assembly of intricate molecular structures. wikipedia.org Its utility stems from the presence of reactive functional groups that allow for its incorporation into a variety of organic frameworks. wikipedia.org The phosphorus-chlorine and phosphorus-sulfur bonds provide sites for nucleophilic substitution and other transformations, enabling chemists to introduce the thiophosphoryl moiety into larger molecules with a high degree of control.

The construction of complex molecules often relies on a modular, bottom-up approach where pre-functionalized building blocks are systematically assembled. wikipedia.org this compound fits perfectly into this paradigm, offering a reliable method for installing a methylthiophosphoryl group. This group can significantly influence the steric and electronic properties of the target molecule, making it a valuable component in the design of compounds with specific functions. For instance, in the synthesis of chiral organophosphorus compounds, the phosphorus center of this compound can act as a prochiral center, leading to the formation of stereoisomers with distinct biological activities or catalytic properties. psu.edu

Precursor for Advanced Functional Materials and Specialty Chemicals

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of advanced functional materials and specialty chemicals. patsnap.com Its ability to react with various nucleophiles, such as alcohols, amines, and thiols, allows for the creation of a diverse array of organophosphorus compounds with tailored properties. These compounds find applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

One notable application is in the preparation of thiophosphoryl compounds that can serve as ligands for metal catalysts or as components of functional polymers. The incorporation of the thiophosphoryl group can enhance the thermal stability, flame retardancy, or coordinating ability of the resulting materials. For example, the reaction of this compound with diols or diamines can lead to the formation of polymers containing phosphorus in the backbone, which often exhibit improved properties compared to their all-carbon analogues.

Strategic Employment in Multistep Synthetic Pathways

Multistep synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler starting materials through a series of carefully planned reactions. vapourtec.comtruman.edusyrris.jp this compound is strategically employed in such sequences to introduce the thiophosphoryl group at a specific stage of the synthesis. This approach allows chemists to build up molecular complexity in a controlled and efficient manner. vapourtec.com

Catalytic Applications in Organophosphorus Compound Formation

While primarily known as a reagent and building block, there is growing interest in the catalytic applications of compounds derived from this compound. The development of catalysts for the formation of organophosphorus compounds is an active area of research, and the unique electronic and steric properties of the thiophosphoryl group can be harnessed to design novel catalytic systems. rsc.org

For instance, metal complexes bearing ligands derived from this compound could potentially catalyze a variety of transformations, such as cross-coupling reactions to form new carbon-phosphorus bonds or polymerization reactions to produce phosphorus-containing polymers. The sulfur atom in the thiophosphoryl group can act as a soft ligand for transition metals, influencing the reactivity and selectivity of the catalytic center. Although this area is still developing, the potential for this compound-derived catalysts to enable new and more efficient methods for the synthesis of organophosphorus compounds is significant. rsc.org

Computational Chemistry and Theoretical Investigations of Methylthiophosphorylchloride

Quantum Chemical Calculations on Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in methylthiophosphoryl chloride and understanding the distribution of electrons within the molecule. unipd.it These calculations, which solve approximations of the Schrödinger equation, provide a wealth of information about bond lengths, bond angles, and dihedral angles that define the molecule's geometry. openaccessjournals.commdpi.com

Various levels of theory and basis sets can be employed to achieve a balance between computational cost and accuracy. unipd.it For instance, ab initio methods, while computationally intensive, provide highly accurate results by not relying on empirical parameters. openaccessjournals.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for precise energy and geometry calculations. nih.gov

Electronic structure calculations also reveal key insights into the electronic states of methylthiophosphoryl chloride. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy and shape of these frontier orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile. Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding and the distribution of charge on each atom. nih.gov

Table 1: Calculated Geometrical Parameters of Methylthiophosphorylchloride

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=S | 1.895 | ||

| P-Cl | 2.035 | ||

| P-C | 1.810 | ||

| C-H | 1.090 | ||

| S=P-Cl | 115.5 | ||

| S=P-C | 118.0 | ||

| Cl-P-Cl | 102.0 | ||

| Cl-P-C | 103.5 | ||

| S=P-C-H |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying chemical reactions due to its favorable balance of accuracy and computational efficiency. openaccessjournals.comsumitomo-chem.co.jp For methylthiophosphoryl chloride, DFT calculations are instrumental in elucidating the mechanisms of its various reactions. This involves mapping out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpnih.gov

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov By locating and characterizing the transition state geometry and its associated energy (the activation energy), researchers can predict reaction rates and understand the factors that influence reactivity. rsc.orgresearchgate.net For example, DFT can be used to model the nucleophilic substitution reactions at the phosphorus center, a common reaction type for this class of compounds. mdpi.comnih.gov The calculations can help determine whether the reaction proceeds through a concerted (e.g., SN2-like) or a stepwise mechanism involving a pentacoordinate intermediate. imist.mamdpi.comnih.gov

DFT studies can also predict the regioselectivity and stereoselectivity of reactions involving methylthiophosphoryl chloride. By comparing the activation energies of different possible reaction pathways, the most favorable route can be identified, explaining why certain products are formed preferentially. imist.ma The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level ab initio calculations. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. openaccessjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes of methylthiophosphoryl chloride and its interactions with other molecules, such as solvents or reactants. nih.govresearchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.netmdpi.com By simulating methylthiophosphoryl chloride in a solvent, for instance, one can investigate the nature and strength of solute-solvent interactions, such as hydrogen bonds or van der Waals forces. nih.govresearchgate.net These interactions can significantly impact reaction rates and mechanisms. rsc.org Simulations can also model the interaction of methylthiophosphoryl chloride with other molecules in a mixture or at an interface, providing insights into its behavior in complex chemical environments. nih.govmdpi.com

Development and Application of Theoretical Models for Reactivity and Selectivity Prediction

Building upon the foundational data from quantum chemical calculations and DFT studies, theoretical models can be developed to predict the reactivity and selectivity of methylthiophosphoryl chloride in various chemical transformations. researchgate.net These models often correlate calculated molecular properties with experimentally observed reactivity.

For example, reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can be used to predict how methylthiophosphoryl chloride will behave in the presence of different reagents. These indices help to quantify the molecule's tendency to accept or donate electrons at specific atomic sites.

Theoretical models can also be employed to predict the regioselectivity of reactions. By calculating the relative energies of possible transition states leading to different products, the most likely outcome can be determined. rsc.org These predictive models are not only valuable for understanding fundamental chemical principles but also for guiding the design of new synthetic routes and for optimizing reaction conditions to achieve desired products with high selectivity. The continuous refinement of these theoretical models, often in conjunction with experimental validation, enhances their predictive power and applicability in organophosphorus chemistry. mdpi.com

Machine Learning and Artificial Intelligence Approaches in Thiophosphoryl Chemistry

One significant application of ML in thiophosphoryl chemistry is the prediction of molecular properties. By training models on datasets of known compounds and their properties (calculated from quantum chemistry or determined experimentally), ML algorithms can predict properties for new, unstudied molecules with remarkable speed and accuracy. acs.org This can significantly reduce the need for time-consuming and computationally expensive calculations.

Advanced Spectroscopic Characterization Methodologies in Methylthiophosphorylchloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Proton, and Carbon Nuclei (Methodological advancements for elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing methylphosphonothioic dichloride, providing detailed information about the local chemical environment of phosphorus, proton, and carbon nuclei.

³¹P NMR Spectroscopy : As the phosphorus-31 nucleus has a spin of ½ and 100% natural abundance, ³¹P NMR is highly informative. nih.gov For methylphosphonothioic dichloride, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift (δ) is highly sensitive to the substituents on the phosphorus atom. The presence of the electron-withdrawing chlorine atoms and the thiophosphoryl (P=S) group typically results in a chemical shift significantly downfield (to a higher ppm value) compared to phosphonates (P=O) or phosphines. rsc.org For compounds containing a P(S)Cl₂ moiety, the chemical shift is anticipated to be in the range of +70 to +100 ppm. In a proton-coupled spectrum, this signal would appear as a quartet due to coupling with the three protons of the methyl group (³JPH).

¹H and ¹³C NMR Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show a single signal for the methyl (CH₃) group. This signal will be split into a doublet due to coupling with the phosphorus nucleus (²JPH), typically with a coupling constant between 10 and 20 Hz.

¹³C NMR : The carbon-13 NMR spectrum will display one signal for the methyl carbon. This signal will also appear as a doublet due to the one-bond coupling to phosphorus (¹JPC), which is typically large (50-100 Hz).

Methodological Advancements : A significant advancement in NMR spectroscopy is the use of computational methods, particularly Density Functional Theory (DFT), to predict NMR chemical shifts and coupling constants. rug.nlresearchgate.net By calculating the magnetic shielding tensors for a proposed structure, researchers can generate a theoretical spectrum. This is invaluable for confirming structural assignments, especially for novel compounds or isomers where empirical data is unavailable. Techniques like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. rug.nl

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ³¹P | +70 to +100 | Quartet (proton-coupled) | ³JPH: ~2-5 Hz |

| ¹H (CH₃) | +1.5 to +2.5 | Doublet | ²JPH: ~10-20 Hz |

| ¹³C (CH₃) | +20 to +40 | Doublet | ¹JPC: ~50-100 Hz |

Table 7.1.1: Predicted NMR Spectroscopic Data for Methylphosphonothioic Dichloride.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization (Applications in studying molecular vibrations)

For methylphosphonothioic dichloride, key vibrational modes are associated with the P=S, P-Cl, and P-C bonds.

P=S Stretching (νP=S) : The thiophosphoryl stretch is a highly characteristic vibration. It typically gives rise to a strong band in the IR and Raman spectra in the region of 600–750 cm⁻¹. The exact position is sensitive to the electronegativity of the other substituents on the phosphorus atom.

P-Cl Stretching (νP-Cl) : The two P-Cl bonds will have symmetric and asymmetric stretching modes. These are expected to be strong in both IR and Raman spectra, typically appearing in the 450–550 cm⁻¹ region. wikipedia.org For the PSCl₃ molecule, these are observed around 543 cm⁻¹ and 504 cm⁻¹. nih.gov

P-C Stretching (νP-C) : The phosphorus-carbon stretch is generally found in the 650–800 cm⁻¹ range. It is often a medium to strong intensity band.

CH₃ Vibrations : The methyl group will exhibit characteristic C-H stretching vibrations (~2900-3000 cm⁻¹) and bending (deformation) vibrations (~1300-1450 cm⁻¹).

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule like methylphosphonothioic dichloride, which has low symmetry, most vibrational modes are active in both techniques, but their relative intensities can differ, aiding in a more complete vibrational assignment.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| P=S Stretch | 600 - 750 | Strong | Strong |

| P-C Stretch | 650 - 800 | Medium - Strong | Medium |

| P-Cl Asymmetric Stretch | 500 - 550 | Strong | Strong |

| P-Cl Symmetric Stretch | 450 - 510 | Strong | Strong, Polarized |

Table 7.2.1: Characteristic Vibrational Frequencies for Methylphosphonothioic Dichloride.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination (Advanced techniques for structural information)

Mass spectrometry (MS) is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments. Advanced MS methods are crucial for confirming the molecular formula and elucidating the structure of methylphosphonothioic dichloride.

Molecular Formula Determination : High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the m/z of the molecular ion to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition (e.g., C₁H₃³⁵Cl₂P³²S) from the exact mass, distinguishing it from other compounds with the same nominal mass. The isotopic pattern, particularly from the two chlorine atoms (³⁵Cl and ³⁷Cl), provides a definitive signature for the presence of two chlorine atoms in the ion.

Fragmentation Pathways : Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is used to fragment the molecular ion. semanticscholar.org The resulting fragmentation pattern provides structural information. For methylphosphonothioic dichloride, the weakest bonds are expected to cleave first. Plausible fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the methyl radical: [M - CH₃]⁺

Cleavage of the P-C bond to form [P(S)Cl₂]⁺

Cleavage of the P-S bond.

The study of fragmentation patterns in related organothiophosphorus compounds is essential for predicting these pathways. nih.gov The relative abundance of these fragment ions helps piece together the molecular structure and confirms the connectivity of the atoms.

| Ion Fragment | Plausible m/z (for ³⁵Cl, ³²S) | Description |

| [CH₃PSCl₂]⁺ (Molecular Ion) | 164 | Parent Molecule Ion |

| [CH₃PSCl]⁺ | 129 | Loss of a Chlorine radical |

| [PSCl₂]⁺ | 133 | Loss of a Methyl radical |

| [CH₃PCl]⁺ | 97 | Loss of SCl radical |

| [PSCl]⁺ | 98 | Loss of CH₃ and Cl radicals |

Table 7.3.1: Predicted Mass Spectrometry Fragments for Methylphosphonothioic Dichloride.

X-ray Crystallography for Solid-State Structural Elucidation (Crystallographic methods for precise structural determination)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. osti.gov If methylphosphonothioic dichloride can be obtained as a suitable single crystal, this technique can provide an unambiguous determination of its molecular structure.

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with very high precision.

A crystallographic study of methylphosphonothioic dichloride would yield:

Precise Bond Lengths : The exact distances for the P=S, P-Cl, and P-C bonds. This data is critical for understanding the bonding character (e.g., the degree of double-bond character in the P=S bond).

Accurate Bond Angles : The precise angles between the substituents around the tetrahedral phosphorus center (e.g., Cl-P-Cl, Cl-P-C, and Cl-P=S angles).

Conformational Details : Information on the rotational orientation (torsion angles) of the methyl group relative to the P-S bond.

Intermolecular Interactions : Details on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like dipole-dipole or van der Waals forces.

This experimental data is the gold standard for validating and refining the results of theoretical structural calculations (e.g., from DFT).

Advanced X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Bonding Probing

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of an absorbing atom. For methylphosphonothioic dichloride, probing the Phosphorus K-edge (~2149 eV) would offer unique insights into the nature of the phosphorus center.

XAS is typically divided into two regimes:

X-ray Absorption Near-Edge Structure (XANES) : This region, within ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry of the phosphorus atom. The P K-edge XANES spectrum arises from the excitation of a 1s core electron to unoccupied molecular orbitals. nih.gov The precise energy and shape of the absorption edge and pre-edge features are a fingerprint of the local chemical environment (i.e., bonding to C, S, and Cl). Theoretical calculations are often used to interpret these features in terms of transitions to specific unoccupied orbitals (e.g., σ* and π* orbitals associated with the P-Cl and P=S bonds). researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) : This region extends several hundred eV above the edge and contains information about the local atomic structure around the phosphorus atom. Analysis of the EXAFS oscillations can determine the type of neighboring atoms, their distance from the phosphorus atom (bond lengths), and their coordination number.

XAS is particularly valuable because it does not require crystalline samples and can be performed on solids, liquids, or gases, providing electronic and structural information under various conditions.

Environmental Transformation Pathways of Methylthiophosphorylchloride

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aquatic environments, organothiophosphate compounds like Methylthiophosphorylchloride are susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate and mechanism of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. geoscienceworld.org

For analogous compounds like methyl parathion (B1678463), hydrolysis is a significant degradation pathway. cdc.gov The primary products of methyl parathion hydrolysis are 4-nitrophenol (B140041) and dimethyl thiophosphoric acid. cdc.gov This reaction involves the cleavage of the phosphorus-ester bond. The rate of hydrolysis is observed to increase with higher temperatures. cdc.gov Given the structural similarities, it is anticipated that this compound would undergo a similar hydrolytic cleavage, yielding methanethiol (B179389) and dichlorophosphoric acid.

Table 1: Anticipated Hydrolytic Degradation Products of this compound

| Reactant | Anticipated Products |

| This compound | Methanethiol |

| Dichlorophosphoric acid |

Note: This table is based on the general principles of organothiophosphate hydrolysis and serves as a predictive model in the absence of specific experimental data for this compound.

Photolytic Transformation Pathways and Photoproduct Identification

Photolysis, or the degradation of a compound by light, is another important transformation pathway for organothiophosphate pesticides in the environment. geoscienceworld.org Sunlight can provide the energy to break chemical bonds, leading to the formation of various photoproducts.

Studies on methyl parathion have shown that it can undergo indirect photolysis, leading to the formation of its oxygen analog, methyl paraoxon (B1678428), through oxidation by photochemically produced oxygen radicals. cdc.gov However, this is not always the primary photolytic pathway. cdc.gov The half-life of methyl parathion due to photolysis can vary significantly depending on the aquatic environment, with reported half-lives of 11 days in river water and 34 days in seawater. cdc.gov Another study found a photolysis half-life of 3 to 4 days in freshwaters. cdc.gov

For this compound, photolytic transformation would likely involve the cleavage of the phosphorus-sulfur bond or the phosphorus-chlorine bonds. The identification of specific photoproducts would require experimental studies under controlled light conditions.

Table 2: Potential Phototransformation Products of Structurally Similar Organothiophosphates

| Parent Compound | Major Photoproducts | Reference |

| Methyl Parathion | Methyl Paraoxon | cdc.gov |

| Chlorpyrifos | 3,5,6-trichloropyridinol (TCP), O,O-diethyl thiophosphate (DETP) | nih.gov |

| Dimethoate | Omethoate, O,O,S-trimethyl phosphorothioate (B77711) | nih.gov |

This table provides examples of photoproducts from other organophosphate pesticides to illustrate potential transformation pathways.

Biotic Transformation Mechanisms: Enzymatic and Microbial Degradation Pathways

Biodegradation by microorganisms is a primary mechanism for the dissipation of organothiophosphate pesticides from the environment. geoscienceworld.orgcdc.gov A wide variety of bacteria and fungi have been shown to degrade these compounds, often utilizing them as a source of carbon, phosphorus, or energy. austinpublishinggroup.comissas.ac.cn

Enzymes such as phosphotriesterases (PTEs) play a crucial role in the initial steps of degradation by hydrolyzing the phosphorus-ester bonds. mdpi.com For instance, methyl parathion is known to be degraded by various microbial species. Bacteria such as Shewanella and Vibrio parahaemolyticus have demonstrated a strong ability to degrade methyl parathion, with the primary degradation pathway involving the reduction of the nitro group to an amino group. nih.gov In contrast, photocatalytic degradation of methyl parathion primarily yields methyl paraoxon and 4-nitrophenol. nih.gov

Fungi are also capable of metabolizing organothiophosphates. The marine-derived fungus Aspergillus sydowii CBMAI 935 has been shown to biodegrade methyl parathion by 80%, producing metabolites such as isoparathion, methyl paraoxon, and 4-nitrophenol. nih.gov

Table 3: Microorganisms Involved in the Degradation of Methyl Parathion

| Microorganism | Type | Key Findings | Reference |

| Shewanella sp. | Bacterium | Strong degradation ability; proceeds via reduction of the nitro group. | nih.gov |

| Vibrio parahaemolyticus | Bacterium | Strong degradation ability; proceeds via reduction of the nitro group. | nih.gov |

| Rhizobium sp. MTP-10005 | Bacterium | Putative species with biodegradation capability. | tdl.org |

| Pseudomonas sp. | Bacterium | Able to hydrolyze methyl parathion. | austinpublishinggroup.com |

| Aspergillus sydowii CBMAI 935 | Fungus | 80% biodegradation; identified metabolites include methyl paraoxon. | nih.gov |

Given that this compound contains a phosphorus-sulfur bond, it is plausible that similar enzymatic and microbial pathways would be involved in its degradation, initiated by the cleavage of this bond.

Modeling and Prediction of Environmental Fate Based on Chemical Structure

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is scarce. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models are a type of computational model that relates the chemical structure of a molecule to its physicochemical properties and biological activities, including its environmental degradation rates. nih.gov

For organothiophosphate pesticides, QSAR models have been developed to predict their toxicity to aquatic organisms. nih.gov These models often use molecular descriptors such as the logarithm of the octanol/water partition coefficient (log Kow), and the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO) to correlate with toxicological endpoints. nih.gov

While specific QSAR models for the environmental transformation of this compound have not been identified in the reviewed literature, the principles of QSAR could be applied to predict its persistence and degradation pathways. By comparing its structural and electronic properties to those of well-studied organothiophosphates, it would be possible to estimate its susceptibility to hydrolysis, photolysis, and biodegradation.

Environmental fate models, such as the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT), are used to simulate the transport, transformation, and fate of pesticides in the environment. frontiersin.org These models incorporate data on the chemical's properties, application rates, and environmental conditions to predict its concentration in soil, water, and air over time. In the absence of specific degradation rate constants for this compound, data from structurally similar compounds could be used as initial estimates in these models to assess its potential environmental behavior.

Future Research Directions and Emerging Paradigms in Methylthiophosphorylchloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds. biomedres.usunive.it Future research in the synthesis of methylthiophosphorylchloride and its derivatives will undoubtedly prioritize the development of sustainable and atom-economical routes that minimize waste and environmental impact. unive.it

Current synthetic methods often rely on traditional approaches that may not be fully aligned with green chemistry principles. nih.gov The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key metric in this regard. researchgate.net Addition reactions, for example, are considered highly atom-economical as they involve the combination of reactants to form a single, larger product with no byproducts. unive.it

Future research is expected to focus on developing synthetic pathways that exhibit high atom economy, potentially through the use of novel catalytic systems and reaction conditions that avoid the generation of stoichiometric waste. This includes exploring alternative reagents and solvents that are more environmentally benign. The overarching goal is to create synthetic strategies for this compound that are not only efficient and high-yielding but also sustainable in the long term.

Design of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound is largely centered around the nucleophilic substitution at the phosphorus center. vulcanchem.com The design of novel catalytic systems to control and enhance these transformations is a significant area of future research. Catalysts can offer pathways to increased reaction rates, improved selectivity, and milder reaction conditions, all of which are desirable from both an economic and environmental perspective.

One promising area is the application of phase-transfer catalysis (PTC). lew.rodalalinstitute.com PTC can facilitate reactions between reactants in immiscible phases, which is often the case in the synthesis of organophosphorus compounds. lew.ro The use of phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can accelerate reaction rates and improve yields in the synthesis of compounds derived from this compound. dalalinstitute.comoperachem.com

Future research will likely focus on the development of more efficient and recyclable catalysts for this compound transformations. This could include the design of catalysts that are tailored for specific nucleophilic substitution reactions, leading to higher selectivity and reduced formation of byproducts. The exploration of novel catalytic mechanisms will be crucial in unlocking the full synthetic potential of this compound.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational and experimental approaches has become a powerful tool in modern chemical research. In the context of this compound, the synergistic integration of these methodologies is expected to provide unprecedented insights into its reactivity and guide the design of new molecules with desired properties.

Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound at a molecular level. cmu.edusapub.orgarxiv.org These theoretical calculations can help in understanding reaction mechanisms, predicting the outcome of reactions, and designing novel catalysts. researchgate.net For instance, computational analysis can be used to evaluate the reactivity of different Michael acceptors in thiol-Michael reactions, providing a theoretical framework for experimental investigations. nih.gov

The future of this compound research will likely see a closer integration of computational modeling and experimental validation. This synergistic approach will enable a more rational and efficient exploration of the chemical space around this compound, accelerating the discovery of new reactions and applications.

Exploration of Emerging Applications in Materials Science and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a wide range of organophosphorus compounds with potential applications in materials science and medicinal chemistry. vulcanchem.com Future research will continue to explore and expand upon these applications, with a focus on developing novel materials and therapeutic agents.

Materials Science: Derivatives of this compound have been utilized as additives in polymers to impart specific properties, such as flame retardancy. vulcanchem.com The incorporation of the thiophosphoryl group can enhance the performance of materials. vulcanchem.com Future research in this area could focus on the development of novel functional polymers derived from this compound with tailored properties for specific applications. mdpi.com Organophosphorus compounds are also being explored as building blocks for advanced materials with unique electronic and photophysical properties. yorku.ca

Medicinal Chemistry: The phosphorothioate (B77711) linkage, which can be introduced using reagents like this compound, is a key feature in many oligonucleotide-based drugs. lew.roagronomyjournals.com This modification enhances the stability of these drugs against enzymatic degradation. lew.ro Future research in medicinal chemistry will likely involve the design and synthesis of novel this compound derivatives as potential therapeutic agents. researchgate.netresearchgate.netacs.org This could include the development of prodrugs, where the this compound moiety is used to improve the pharmacokinetic properties of a drug. nih.govnih.govresearchgate.net

Interdisciplinary Research at the Interface of Phosphorus Chemistry, Biology, and Environmental Science

The widespread use of organophosphorus compounds, including those derived from this compound, necessitates a deep understanding of their interactions with biological systems and their fate in the environment. agronomyjournals.comresearchgate.net Future research in this area will be highly interdisciplinary, bridging the gap between phosphorus chemistry, biology, and environmental science.

A key area of investigation is the study of how this compound and its derivatives interact with biological macromolecules. nih.govnih.govmdpi.comresearchgate.net Many organophosphorus compounds are known to be potent inhibitors of enzymes such as acetylcholinesterase. researchgate.netijzi.netnih.gov Understanding these interactions at a molecular level is crucial for assessing the toxicological risks and for the development of potential antidotes.

Furthermore, the environmental fate and biodegradation of this compound and related compounds are of significant concern. researchgate.netagronomyjournals.comresearchgate.net Research into the biodegradation pathways of these compounds can lead to the development of bioremediation strategies for contaminated sites. nih.gov This interdisciplinary approach, combining chemical knowledge with biological and environmental insights, will be essential for ensuring the safe and sustainable use of this compound and its derivatives.

Q & A

Q. What are the standard laboratory protocols for synthesizing Methylthiophosphorylchloride, and how can purity be ensured?

this compound (CH₃Cl₂PS) is typically synthesized via the reaction of methylphosphonothioic acid with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Controlled Temperature : Maintain reaction temperatures between 0–5°C to prevent side reactions (e.g., oxidation or decomposition) .

- Purity Validation : Post-synthesis, purity is assessed using ¹H/³¹P NMR spectroscopy to confirm the absence of unreacted precursors or byproducts. Gas chromatography-mass spectrometry (GC-MS) may supplement purity checks .

- Safety : Conduct reactions in a fume hood with inert gas (N₂/Ar) purging to mitigate hydrolysis risks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ³¹P NMR : Primary method for confirming the phosphorus-thiomethyl bond (δ ~40–60 ppm, depending on solvent) .

- IR Spectroscopy : Identifies P-Cl (∼580 cm⁻¹) and P=S (∼650 cm⁻¹) stretches .

- Elemental Analysis : Validates empirical formula (C, H, Cl, P, S) with <1% deviation .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use in well-ventilated areas or fume hoods .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent violent reactions .

- Decomposition Mitigation : Store under inert gas at –20°C to minimize hydrolysis to toxic byproducts (e.g., HCl, H₂S) .

Advanced Research Questions

Q. How does this compound interact with nucleophiles, and what intermediates govern its reactivity?

this compound acts as an electrophilic reagent, reacting with nucleophiles (e.g., alcohols, amines) via SN2 mechanisms . Key intermediates:

- Thiophosphoryl Intermediate : Formation of a trigonal bipyramidal transition state during nucleophilic attack .

- Byproduct Analysis : Monitor Cl⁻ release via ion chromatography to quantify reaction efficiency .

- Computational Modeling : Density functional theory (DFT) can predict regioselectivity in complex reactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

- Replication Studies : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination) .

- Environmental Controls : Document humidity/temperature during measurements, as hydrolysis can alter solubility .

- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-curated sources like patents) .

Q. What advanced analytical methods address challenges in quantifying trace impurities in this compound?

- X-ray Crystallography : Resolves structural ambiguities (e.g., isomerism) in purified samples .

- High-Resolution Mass Spectrometry (HRMS) : Detects low-abundance contaminants (e.g., sulfonic acid derivatives) with ppm-level sensitivity .

- Synchrotron-Based Techniques : Provide real-time monitoring of degradation pathways under varying conditions .

Q. What factors influence the thermodynamic stability of this compound in solution?

- Solvent Effects : Stability decreases in polar protic solvents (e.g., H₂O, MeOH) due to hydrolysis. Use aprotic solvents (e.g., CH₂Cl₂, THF) .

- Temperature : Arrhenius plots can model decomposition kinetics (activation energy ~50–70 kJ/mol) .

- Additives : Stabilizing agents like molecular sieves or scavengers (e.g., triethylamine) prolong shelf life .

Q. What are the dominant decomposition pathways of this compound under extreme conditions?

- Thermal Degradation : Above 150°C, releases HCl, SO₂, and phosphine oxides. Thermogravimetric analysis (TGA) quantifies residue .

- Photolytic Cleavage : UV exposure breaks P-S bonds, forming methylphosphoryl chloride (CH₃POCl₂). Monitor via UV-Vis spectroscopy .

- Hydrolytic Byproducts : In aqueous environments, forms methylphosphonothioic acid (CH₃P(S)(OH)₂) and HCl. pH-stat titration tracks hydrolysis rates .

Methodological Best Practices

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to enable replication .

- Risk Assessment : Follow frameworks like ACS’s Hazard Assessment in Research Laboratories before scaling reactions .

- Peer Review : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.